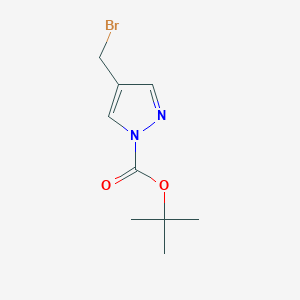

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

Descripción

Crystallographic Analysis and Molecular Geometry

The crystallographic structure of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate exhibits characteristic features of pyrazole-based compounds with additional complexity introduced by the ester and bromomethyl substituents. The pyrazole ring system maintains its five-membered heterocyclic structure with two adjacent nitrogen atoms, consistent with related compounds in this chemical family. Comparative crystallographic studies of similar pyrazole derivatives have demonstrated that the introduction of halogen substituents at the 4-position significantly influences the overall molecular geometry and packing arrangements.

The molecular geometry analysis reveals that the pyrazole ring adopts a planar conformation, which is typical for aromatic heterocycles. The tert-butyl ester group attached to the nitrogen atom introduces steric bulk that affects the overall three-dimensional structure of the molecule. The bromomethyl substituent at the 4-position extends from the pyrazole ring plane, creating a reactive site that is readily accessible for nucleophilic attack. The carbon-bromine bond length in this compound is consistent with typical aliphatic carbon-halogen bonds, measuring approximately 1.94 Å based on similar pyrazole derivatives.

Crystal packing studies of related pyrazole compounds indicate that intermolecular interactions play a crucial role in determining solid-state properties. The presence of the tert-butyl ester group and bromomethyl substituent creates specific steric requirements that influence the crystal lattice arrangement. These structural features contribute to the compound's stability and physical properties, including its melting point range of 48-50°C.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that correspond to the various structural components of the molecule. The tert-butyl group exhibits a singlet at approximately 1.5 parts per million, integrating for nine protons, while the bromomethyl group appears as a singlet around 4.4 parts per million, integrating for two protons.

The pyrazole ring protons display distinct chemical shifts characteristic of this heterocyclic system. The proton at the 3-position of the pyrazole ring typically appears as a doublet around 8.0 parts per million, while the 5-position proton resonates at approximately 7.6 parts per million. These chemical shift values are consistent with the electron-withdrawing nature of both the ester carbonyl and the bromomethyl substituent, which deshield the pyrazole ring protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with the carbonyl carbon of the ester group appearing around 149 parts per million. The tert-butyl carbons exhibit characteristic signals, with the quaternary carbon at approximately 84 parts per million and the methyl carbons around 28 parts per million. The bromomethyl carbon typically resonates around 25 parts per million, consistent with the electron-withdrawing effect of the bromine atom.

Infrared spectroscopy analysis reveals diagnostic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the ester group appears as a strong absorption at approximately 1750 wavenumbers. The carbon-hydrogen stretching frequencies of the tert-butyl and bromomethyl groups are observed in the 2800-3000 wavenumber region, while the aromatic carbon-hydrogen stretches of the pyrazole ring appear around 3100 wavenumbers.

Mass spectrometry data confirms the molecular weight and provides fragmentation patterns characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 261, corresponding to the intact molecule. Common fragmentation patterns include loss of the tert-butyl group (mass 57) and the bromine atom (mass 79), resulting in characteristic fragment ions that aid in structural confirmation.

Thermodynamic Properties and Stability Profiling

The thermodynamic properties of this compound reflect the combined influence of its structural components on molecular stability and reactivity. The compound exhibits a melting point range of 48-50°C, indicating relatively weak intermolecular forces in the crystalline state. This low melting point is attributed to the disruption of crystal packing efficiency caused by the bulky tert-butyl group and the presence of the bromomethyl substituent.

Predicted boiling point calculations suggest a value of 315.3±34.0°C, which is consistent with the molecular weight and polar nature of the compound. The presence of the ester functional group contributes to intermolecular dipole-dipole interactions that elevate the boiling point compared to simple alkyl bromides of similar molecular weight. The predicted density of 1.42±0.1 g/cm³ reflects the contribution of the bromine atom to the overall molecular mass density.

Stability profiling reveals that the compound is moisture sensitive, requiring careful storage conditions to prevent hydrolysis of the ester group. The bromomethyl functionality represents the most reactive site in the molecule, susceptible to nucleophilic substitution reactions under appropriate conditions. The tert-butyl ester group provides protection for the carboxylic acid functionality while remaining stable under neutral and basic conditions.

Thermal stability studies indicate that the compound begins to decompose at temperatures significantly below its predicted boiling point. The primary decomposition pathway involves elimination of hydrogen bromide from the bromomethyl group, followed by potential cyclization reactions involving the pyrazole ring system. The tert-butyl ester group may undergo thermolysis to form isobutylene and the corresponding carboxylic acid at elevated temperatures.

Solubility Parameters and Partition Coefficients

The solubility profile of this compound is characterized by limited solubility in polar protic solvents and moderate solubility in polar aprotic and nonpolar organic solvents. Experimental data indicates slight solubility in chloroform and methanol, suggesting intermediate polarity characteristics. The presence of both lipophilic (tert-butyl group) and hydrophilic (ester carbonyl and pyrazole nitrogen atoms) components creates an amphiphilic molecular structure that influences solubility behavior.

The predicted acid dissociation constant (pKa) value of -1.99±0.12 indicates that this compound is a very weak acid, with essentially no ionization under normal pH conditions. This property is consistent with the ester protection of the carboxylic acid functionality, which prevents the formation of ionic species that would significantly alter solubility characteristics. The non-ionizable nature of the compound under physiological pH conditions suggests predictable partition behavior between aqueous and organic phases.

Partition coefficient studies, while not explicitly reported for this specific compound, can be estimated based on structural analogs and calculated molecular properties. The presence of the bromine atom and the tert-butyl group contributes to lipophilicity, while the pyrazole ring and ester carbonyl provide sites for hydrogen bonding with polar solvents. These competing factors result in moderate partition coefficients that favor organic phases but retain some affinity for polar environments.

The solubility in dimethyl sulfoxide and methanol (slightly soluble) provides practical guidance for synthetic applications, indicating that these solvents are suitable for reactions involving this compound. The poor water solubility limits direct biological applications but is advantageous for organic synthetic transformations where anhydrous conditions are preferred.

Comparative Analysis with Halogenated Pyrazole Derivatives

Comparative structural analysis with other halogenated pyrazole derivatives reveals important trends in molecular properties and reactivity patterns. Studies of 4-bromo-1H-pyrazole and related compounds demonstrate that halogen substitution at the 4-position significantly affects both physical and chemical properties. The bromine atom in this compound is attached to a methyl group rather than directly to the pyrazole ring, creating different electronic and steric effects compared to directly halogenated pyrazoles.

Crystal structure comparisons with 4-chloro-1H-pyrazole and 4-iodo-1H-pyrazole reveal that halogen size influences molecular packing and intermolecular interactions. The 4-chloro derivative exhibits orthorhombic symmetry with trimeric hydrogen-bonded assemblies, while the 4-bromo analog shows similar packing motifs but with modified lattice parameters due to the larger bromine atom. The bromomethyl substitution pattern in the target compound creates additional steric requirements that distinguish it from these simpler halogenated pyrazoles.

Spectroscopic data comparisons highlight the influence of halogen electronegativity on chemical shifts and coupling patterns. In the series of 4-halogenated pyrazoles (fluorine, chlorine, bromine, iodine), Nuclear Magnetic Resonance chemical shifts follow predictable trends based on halogen electronegativity. The bromomethyl group in the target compound exhibits chemical shift values intermediate between chloromethyl and iodomethyl analogs, consistent with bromine's position in the halogen series.

Reactivity comparisons demonstrate that bromomethyl-substituted pyrazoles exhibit enhanced nucleophilic substitution reactivity compared to directly halogenated pyrazoles. The benzylic-like position of the bromine atom in the target compound makes it more susceptible to substitution reactions than aromatic carbon-bromine bonds. This enhanced reactivity is advantageous for synthetic applications where the bromomethyl group serves as a leaving group for further functionalization.

| Property | 4-Chloro-1H-pyrazole | 4-Bromo-1H-pyrazole | This compound |

|---|---|---|---|

| Molecular Weight | 102.52 g/mol | 146.98 g/mol | 261.12 g/mol |

| Melting Point | Not specified | Not specified | 48-50°C |

| Crystal System | Orthorhombic | Orthorhombic | Not determined |

| Halogen Position | Ring-attached | Ring-attached | Methyl-attached |

| Reactivity | Low | Low | High (nucleophilic substitution) |

| Solubility | Limited data | Limited data | Chloroform (slight), Methanol (slight) |

Propiedades

IUPAC Name |

tert-butyl 4-(bromomethyl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZQQCAMWMLAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530144-72-0 | |

| Record name | tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Detailed Reaction Conditions and Procedure

| Parameter | Description |

|---|---|

| Starting material | tert-butyl 4-methyl-1H-pyrazole-1-carboxylate |

| Brominating agent | N-bromosuccinimide (NBS), typically 1.1 equiv |

| Radical initiator | Azobisisobutyronitrile (AIBN), catalytic amount (~0.1 equiv) |

| Solvent | CCl₄ or CH₃CN |

| Temperature | Reflux (~80°C for CH₃CN, ~77°C for CCl₄) |

| Reaction time | 3–6 hours, monitored by TLC or LC-MS |

| Atmosphere | Argon or nitrogen to prevent oxidation |

| Work-up | Quenching with aqueous sodium bicarbonate, extraction with organic solvents, purification by column chromatography |

Mechanism: The reaction proceeds via radical bromination where AIBN decomposes thermally to generate radicals that abstract a hydrogen atom from the methyl group, allowing bromine radical from NBS to substitute the hydrogen, forming the bromomethyl group.

Purification and Characterization

- Purification: The crude product is typically purified by silica gel column chromatography using gradients of ethyl acetate and methanol. Triethylamine is sometimes added to the eluent to prevent decomposition of the brominated product.

- Characterization:

- NMR Spectroscopy:

- ^1H NMR shows a singlet for the tert-butyl group (~1.4 ppm), pyrazole ring protons (~6.5–7.5 ppm), and a distinctive singlet for the bromomethyl protons (~4.3 ppm).

- Mass Spectrometry:

- LC-MS confirms the molecular ion peak consistent with C₉H₁₃BrN₂O₂ (M+H)+ at ~270.5 m/z.

- Melting Point: Typically between 30–50°C depending on purity.

- HPLC: Purity ≥98% is achievable for research-grade material.

- NMR Spectroscopy:

Reaction Scheme Summary

$$

\text{tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate} \xrightarrow[\text{AIBN}]{\text{NBS, reflux}} \text{tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate}

$$

Research Findings and Applications Related to Preparation

- The bromomethyl group introduced via this preparation method is highly reactive, enabling subsequent nucleophilic substitution reactions to create diverse derivatives.

- The compound synthesized by this method has been employed as an intermediate in the synthesis of pyrazolopyrimidine scaffolds with biological activity, including enzyme inhibitors targeting calcium-dependent protein kinase and lactate dehydrogenase enzymes.

- The preparation method is compatible with downstream functionalization, including coupling reactions and Boc deprotection, facilitating medicinal chemistry applications.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting material | tert-butyl 4-methyl-1H-pyrazole-1-carboxylate |

| Brominating agent | N-bromosuccinimide (NBS) |

| Radical initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | CCl₄ or CH₃CN |

| Temperature | Reflux (~77–82°C) |

| Reaction time | 3–6 hours |

| Purification | Silica gel chromatography (ethyl acetate/methanol) |

| Characterization | ^1H NMR, LC-MS, melting point, HPLC |

| Yield | Typically moderate to high (exact yield varies) |

| Applications | Intermediate for nucleophilic substitution, medicinal chemistry |

Aplicaciones Científicas De Investigación

Organic Synthesis

TBM-Br-Pz serves as an important intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for versatile nucleophilic substitution reactions, making it a valuable building block in organic chemistry.

Synthetic Routes

Common synthetic methods include:

- Bromination of Pyrazole Derivatives : Typically involves the reaction of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate with brominating agents like N-bromosuccinimide (NBS) under radical conditions.

This versatility enables the production of various substituted pyrazoles, which can be tailored for specific applications in pharmaceuticals and materials science.

Medicinal Chemistry

The compound is utilized in the development of pharmaceuticals, particularly those targeting pyrazole-containing scaffolds. Its potential biological activities include:

Enzyme Inhibition

TBM-Br-Pz has demonstrated inhibition of key enzymes such as lactate dehydrogenase (LDH), which plays a critical role in cancer metabolism. By inhibiting LDH, this compound can reduce lactate production in cancer cells, thereby impacting their growth and proliferation.

Case Study: Anticancer Activity

Research indicates that TBM-Br-Pz exhibits significant anticancer properties:

- Inhibition Potency : Studies have shown that it can inhibit both LDHA and LDHB isoforms with low nanomolar potency, correlating with reduced glycolysis in pancreatic cancer cells .

Material Science

In material science, TBM-Br-Pz can be employed to synthesize novel materials with specific properties. Its ability to participate in further reactions allows for the development of materials that could be used in various applications, including sensors and catalysts.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparación Con Compuestos Similares

Halogen Substituents

- tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate (CAS: 1150271-23-0):

Differs by a bromo (Br) substituent instead of bromomethyl (CH₂Br) at the 4-position. The bromo group is less reactive in alkylation but can participate in Suzuki-Miyaura couplings. Its similarity score to the target compound is 0.77 . - tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS: 121669-70-3):

The iodo (I) substituent enhances leaving-group ability compared to bromo or bromomethyl, making it suitable for Ullmann or Buchwald-Hartwig aminations. Similarity score: 0.75 .

Boronic Acid Derivatives

Positional Isomers

- This positional isomer is reported with 96% purity .

Functional Group Modifications

Ester and Acetate Derivatives

Piperidine and Heterocyclic Derivatives

- tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 1092500-89-4):

A piperidine-containing analog with a bromo-methylpyrazole moiety, demonstrating the target compound’s utility in synthesizing kinase inhibitors. Molecular weight: 344.25 g/mol .

Data Tables

Table 1. Key Structural Analogs

| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|

| tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate | 530144-72-0 | 4-CH₂Br | 261.12 | — |

| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1150271-23-0 | 4-Br | 247.08 | 0.77 |

| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 | 4-I | 294.11 | 0.75 |

| tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | 186551-69-9 | 3-CH₂Br | 261.12 | — |

| (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid | 1188405-87-9 | 4-B(OH)₂ | 212.03 | 0.70 |

Actividad Biológica

Tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and cellular signaling modulation. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Structure : The compound features a pyrazole ring with a bromomethyl group and a tert-butyl ester, contributing to its reactivity and biological properties.

- Molecular Formula : C₁₁H₁₄BrN₃O₂

- Molecular Weight : 299.15 g/mol

The biological activity of this compound primarily revolves around its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, notably lactate dehydrogenase (LDH), which is crucial in cancer metabolism. Inhibitors of LDH can reduce lactate production in cancer cells, thereby affecting their growth and proliferation .

- Cell Signaling Pathways : It has been shown to influence important signaling pathways such as the PI3K/AKT/mTOR pathway, which is vital for cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Inhibition of LDH : Studies have demonstrated that this compound can inhibit both LDHA and LDHB isoforms with low nanomolar potency. This inhibition correlates with reduced glycolysis in pancreatic cancer cells, making it a promising candidate for cancer therapy .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects:

- Animal Studies : In carrageenan-induced edema assays, compounds similar to this compound exhibited significant reductions in inflammation markers .

Case Studies

Several studies have highlighted the biological activity of this compound:

Pharmacological Insights

Research has indicated that the compound's structure contributes to its binding affinity with target enzymes:

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate?

The compound can be synthesized via bromination of the methyl group in tert-butyl 4-methylpyrazole-1-carboxylate. A common method involves reacting the precursor with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or CH₃CN at reflux . Purification typically employs column chromatography with gradients of ethyl acetate and methanol, often with additives like triethylamine to minimize decomposition .

Q. How is the compound characterized in laboratory settings?

Key characterization methods include:

- Melting point : 30–50°C (varies with purity) .

- NMR spectroscopy : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), pyrazole protons (δ ~6.5–7.5 ppm), and bromomethyl group (δ ~4.3 ppm, singlet).

- HPLC : Purity ≥98% is typical for research-grade material .

Q. What safety precautions are required when handling this compound?

- Stability : Stable under inert conditions but decomposes under fire to release CO and NOₓ .

- Storage : Store in a cool, dry place (2–8°C) under nitrogen. Avoid exposure to moisture and light.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. No acute toxicity is reported, but brominated compounds may pose mutagenic risks .

Advanced Research Questions

Q. How does the reaction mechanism differ when varying the base in bromination reactions?

Substituting 1,8-diazabicycloundec-7-ene (DBU) with 1,1,3,3-tetramethylguanidine (TMG) can alter reaction kinetics. TMG, a milder base, reduces side reactions like elimination but may slow bromination. Mechanistic studies suggest TMG stabilizes intermediates via hydrogen bonding, while DBU promotes faster radical initiation .

Q. What structural insights are provided by X-ray crystallography?

Crystallographic data for related tert-butyl pyrazole derivatives (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) reveal:

- Unit cell parameters : Triclinic system (space group P1) with a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å, α = 88.85°, β = 81.21°, γ = 87.64° .

- Bond angles : The pyrazole ring exhibits near-planar geometry, with C–Br bond lengths of ~1.93 Å, consistent with sp³ hybridization .

Q. How can reaction conditions be optimized for scalability and yield?

Q. What role does the tert-butyl group play in downstream applications?

The tert-butyl carbamate (Boc) group acts as a protective moiety for the pyrazole nitrogen, enabling selective functionalization (e.g., Suzuki coupling, nucleophilic substitution). Deprotection with TFA or HCl/dioxane regenerates the free NH group for further derivatization .

Q. How are purity and by-products analyzed in complex reaction mixtures?

Advanced analytical strategies include:

- LC-MS : Detects trace impurities (e.g., residual NBS or succinimide).

- 19F NMR : Useful for fluorinated analogs.

- Crystallographic refinement : Resolves ambiguities in stereochemistry for structurally similar by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.